

Introduction: Strategic Importance in Molecular Design

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,3-Difluoro-6-nitroanisole**

Cat. No.: **B3025441**

[Get Quote](#)

2,3-Difluoro-6-nitroanisole is a highly functionalized aromatic compound. Its strategic value stems from the unique interplay of its substituents: two vicinal fluorine atoms, a nitro group, and a methoxy group. This specific arrangement offers a powerful platform for complex molecular engineering. The electron-withdrawing nature of the nitro and fluorine groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, while the methoxy group and the nitro group can be chemically modified to introduce further diversity.

This compound and its close derivatives, such as 2,3-Difluoro-6-nitrophenol, are recognized as crucial precursors in the synthesis of high-value molecules, most notably in the development of fluoroquinolone antibiotics, a class of drugs vital for treating a wide range of bacterial infections[1]. Understanding the properties and synthetic utility of **2,3-Difluoro-6-nitroanisole** is therefore essential for chemists aiming to construct complex, biologically active scaffolds.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a compound's physical and chemical properties is the foundation of its effective application in research and development.

Physicochemical Properties

The key physicochemical data for **2,3-Difluoro-6-nitroanisole** are summarized in the table below. The compound is typically supplied as a solid at room temperature[2].

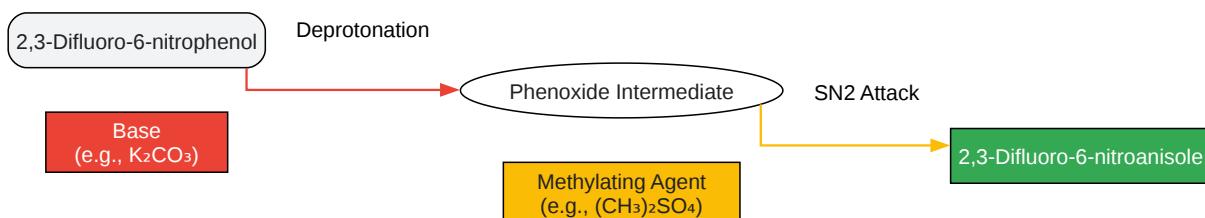
Property	Value	Source(s)
CAS Number	66684-60-4	[3] [4]
Molecular Formula	C ₇ H ₅ F ₂ NO ₃	[3] [4]
Molecular Weight	189.12 g/mol	[3] [4]
IUPAC Name	1,2-Difluoro-3-methoxy-4-nitrobenzene	[4]
Synonyms	2-Methoxy-3,4-difluoronitrobenzene	[3]
Appearance	Solid	[2]
Boiling Point	78-79 °C at 20 mmHg	[5]
Density	1.414 g/cm ³ (Predicted)	[3] [5]
Flash Point	110.4 °C	[3]

Spectroscopic Data Analysis

While publicly accessible, peer-reviewed spectroscopic data for **2,3-Difluoro-6-nitroanisole** is limited, its structure allows for the confident prediction of key spectral features essential for its characterization.

- **¹H NMR:** The spectrum would be characterized by a sharp singlet around 3.9-4.1 ppm corresponding to the three protons of the methoxy (-OCH₃) group. The aromatic region would display complex multiplets for the two aromatic protons, with their chemical shifts influenced by the deshielding effects of the nitro and fluorine substituents.
- **¹⁹F NMR:** Two distinct signals would be expected, corresponding to the two non-equivalent fluorine atoms on the aromatic ring. The coupling between these adjacent fluorine atoms (ortho-coupling) and with the aromatic protons would provide valuable structural information.
- **¹³C NMR:** The spectrum would show seven distinct carbon signals. The methoxy carbon would appear around 55-65 ppm. The six aromatic carbons would have their chemical shifts

determined by the electronic effects of the attached substituents, with the carbons bonded to fluorine exhibiting characteristic C-F coupling.


- Infrared (IR) Spectroscopy: Key absorption bands would include strong asymmetric and symmetric stretching vibrations for the nitro group (NO_2) typically found around $1520\text{-}1560\text{ cm}^{-1}$ and $1345\text{-}1385\text{ cm}^{-1}$, respectively. Strong C-F stretching bands would appear in the $1100\text{-}1300\text{ cm}^{-1}$ region, and C-O stretching for the anisole moiety would be observed around 1250 cm^{-1} and 1030 cm^{-1} .

Synthesis and Mechanistic Considerations

The most direct and industrially relevant synthesis of **2,3-Difluoro-6-nitroanisole** involves the O-methylation of its phenolic precursor, 2,3-Difluoro-6-nitrophenol (CAS: 82419-26-9). This reaction is a classic example of a Williamson ether synthesis.

Proposed Synthetic Pathway

The synthesis proceeds via the deprotonation of the acidic phenolic hydroxyl group by a mild base, followed by a nucleophilic attack of the resulting phenoxide on a methylating agent.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **2,3-Difluoro-6-nitroanisole** via Williamson ether synthesis.

Experimental Protocol: O-Methylation of 2,3-Difluoro-6-nitrophenol

This protocol is a generalized procedure based on standard O-methylation techniques^{[6][7]}. Researchers should perform their own optimization.

Materials:

- 2,3-Difluoro-6-nitrophenol
- Anhydrous potassium carbonate (K_2CO_3), finely powdered
- Dimethyl sulfate ($(CH_3)_2SO_4$) or Methyl iodide (CH_3I)
- Anhydrous acetone or N,N-Dimethylformamide (DMF)
- Deionized water
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$)

Equipment:

- Round-bottom flask equipped with a magnetic stir bar and reflux condenser
- Heating mantle with temperature control
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,3-Difluoro-6-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5-2.0 eq), and anhydrous acetone.

- Causality: Potassium carbonate is a cost-effective base, strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions. Acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the reaction.
- Addition of Methylating Agent: While stirring the suspension vigorously, add dimethyl sulfate (1.1-1.2 eq) dropwise at room temperature.
- Causality: Dimethyl sulfate is a highly efficient and reactive methylating agent. Dropwise addition is crucial to control the exothermic nature of the reaction.
- Reaction Execution: Heat the reaction mixture to reflux (approx. 56 °C for acetone) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup - Quenching and Extraction: After cooling to room temperature, filter off the potassium carbonate. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
- Partition the residue between ethyl acetate and water. The organic layer contains the product.
- Wash the organic layer sequentially with water and then brine to remove any remaining inorganic impurities.
- Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude **2,3-Difluoro-6-nitroanisole**.
- Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to achieve high purity.

Applications in Drug Discovery and Development

The true value of **2,3-Difluoro-6-nitroanisole** lies in its application as a versatile building block for constructing complex, high-value molecules^[8]. The fluorine atoms enhance metabolic stability and binding affinity, while the nitro group serves as a versatile synthetic handle that can be reduced to an amine, enabling a wide array of subsequent chemical transformations.

Precursor to Fluoroquinolone Antibiotics

A primary application area for this structural motif is in the synthesis of fluoroquinolone antibiotics. The core of these drugs is often a quinolone or naphthyridone ring system. The synthetic process frequently involves the construction of this heterocyclic core from highly functionalized benzene derivatives.

The general workflow involves using a compound like **2,3-Difluoro-6-nitroanisole** (or its phenolic precursor) where the nitro group is first reduced to an aniline. This aniline derivative then undergoes cyclization reactions to form the essential quinolone ring. The fluorine atoms are retained in the final drug molecule, where they are crucial for its antibacterial potency[1].

[Click to download full resolution via product page](#)

Caption: General synthetic utility in constructing pharmaceutical scaffolds.

Safety, Handling, and Storage

Proper handling of **2,3-Difluoro-6-nitroanisole** is imperative for laboratory safety. The following information is synthesized from material safety data sheets (MSDS) and general laboratory safety practices.

Hazard Identification

The compound is associated with the following hazard classifications[3]:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Recommended Safety Protocols

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat. Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors[3].
- Handling: Avoid contact with skin, eyes, and clothing. Use proper glove removal techniques to prevent skin contact[1].
- Fire Safety: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing fires. Wear self-contained breathing apparatus if necessary[1].
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents[3][5].

Conclusion

2,3-Difluoro-6-nitroanisole is a strategically important chemical intermediate whose value is derived from its unique combination of reactive functional groups. Its role as a building block in the synthesis of pharmaceuticals, particularly antibiotics, underscores its significance. This guide provides the foundational knowledge required for its synthesis, handling, and intelligent application in advanced chemical research, empowering scientists to leverage its full potential in the development of novel molecular architectures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. 2,3-Difluoro-6-nitroanisole 103291-07-2, CasNo.66684-65-9 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]
- 3. 2,3-Difluoro-6-nitroanisole | 66684-60-4 | FD70353 [biosynth.com]
- 4. 2,3-Difluoro-6-nitroanisole | C7H5F2NO3 | CID 2782754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,3-DIFLUORO-6-NITROANISOLE Seven Chongqing Chemdad Co. , Ltd [chemdad.com]
- 6. Mycobacterial MMAR_2193 catalyzes O-methylation of diverse polyketide cores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o-cresol circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbino.com]
- To cite this document: BenchChem. [Introduction: Strategic Importance in Molecular Design]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3025441#2-3-difluoro-6-nitroanisole-cas-number-66684-60-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com